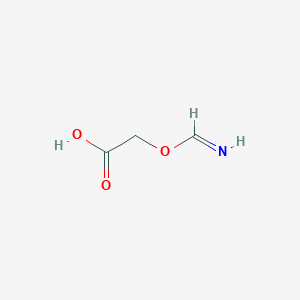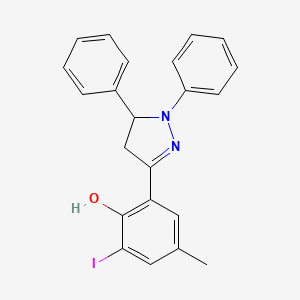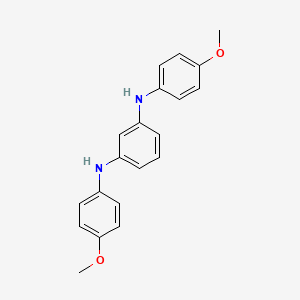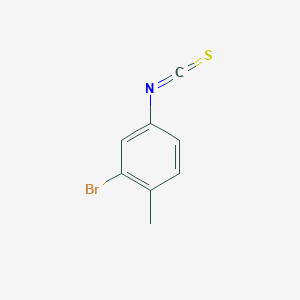
5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is a synthetic organic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 3-pyridinecarboxaldehyde, and an amino acid derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The mixture is heated to promote cyclization, forming the oxazolone ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxazolone derivatives with additional functional groups, while substitution could introduce new substituents at the bromophenyl position.
Scientific Research Applications
Chemistry
In chemistry, “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces or the creation of new materials with desired characteristics.
Mechanism of Action
The mechanism by which “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and pyridinylmethylene groups suggests potential interactions with aromatic and heterocyclic binding sites.
Comparison with Similar Compounds
Similar Compounds
- 5(4H)-Oxazolone, 2-phenyl-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-chlorophenyl)-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-methylphenyl)-4-(3-pyridinylmethylene)-
Uniqueness
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is unique due to the presence of the bromophenyl group, which can influence its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound versatile for different synthetic and industrial purposes.
Properties
Molecular Formula |
C15H9BrN2O2 |
|---|---|
Molecular Weight |
329.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-11(8-12)14-18-13(15(19)20-14)7-10-3-2-6-17-9-10/h1-9H |
InChI Key |
UBEOAFQCFKQVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)


![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)



![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
